molecular formula C21H20N2O5S B13975504 Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt CAS No. 63148-85-6

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt

Cat. No.: B13975504
CAS No.: 63148-85-6
M. Wt: 412.5 g/mol
InChI Key: NQNSPTOSRIHBGE-UHFFFAOYSA-N
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Description

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt is a zwitterionic benzoxazolium derivative characterized by:

  • A benzoxazolium core (a fused benzene and oxazole ring system).
  • 2-position substitution: A conjugated 1,3-butadienyl linker attached to a 4-acetylphenylamino group.
  • 3-ethyl and 5-sulfo substituents, with the sulfonate group contributing to the inner salt formation.

However, direct experimental data on its synthesis, physicochemical properties, or applications are absent in the provided evidence.

Properties

CAS No.

63148-85-6

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[4-(N-acetylanilino)buta-1,3-dienyl]-3-ethyl-1,3-benzoxazol-3-ium-5-sulfonate

InChI

InChI=1S/C21H20N2O5S/c1-3-22-19-15-18(29(25,26)27)12-13-20(19)28-21(22)11-7-8-14-23(16(2)24)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3

InChI Key

NQNSPTOSRIHBGE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(OC2=C1C=C(C=C2)S(=O)(=O)[O-])C=CC=CN(C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be synthesized using 2-aminophenol and aldehydes under reflux conditions with a suitable catalyst . The acetylphenylamino group is then introduced through a coupling reaction with an appropriate acetylated amine. The butadienyl chain is added via a Wittig reaction, and the sulfonate group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid. Finally, the inner salt is formed by neutralizing the sulfonic acid group with a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts such as metal catalysts or nanocatalysts can be employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzoxazole ring and the butadienyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding to specific biomolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins, enzymes, or nucleic acids, leading to inhibition or modulation of their activity. The compound’s structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function. Its sulfonate group enhances its solubility and facilitates its transport across biological membranes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share partial structural similarities with the target molecule (Table 1):

Table 1: Structural Comparison of Benzoxazolium Derivatives and Related Compounds
Compound Name Core Structure Key Substituents Salt/Counterion Reported Activity (Source)
Target Compound Benzoxazolium 2-(acetylphenylamino butadienyl), 3-ethyl, 5-sulfo Inner salt Not reported
Benzoxazolium bromides (Nova Biotechnologica, 2008) Benzoxazolium 4-oxochromen-3-yl Bromide Plant growth modulation (0.1–100 ppm)
Benzimidazole derivatives (Molecules, 2009) Benzimidazole Methoxy, sulfonyl, phenoxy acetic acid/benzoic acid Sodium Not explicitly reported
Key Observations :

Core Structure: The target’s benzoxazolium core differs from benzimidazole derivatives (e.g., 6e, 6f, 9c, 9d), which have a nitrogen atom in place of the oxazole oxygen.

Substituent Effects: The 5-sulfo group in the target compound contrasts with non-ionic substituents (e.g., methoxy or sulfonyl groups in benzimidazoles), favoring aqueous solubility and zwitterionic behavior. The acetylphenylamino-butadienyl chain at the 2-position introduces conjugation and hydrogen-bonding capacity, differing from the chromenyl group in compounds. This may influence biological interactions, such as enzyme binding or receptor affinity.

Biological Activity: Benzoxazolium bromides in exhibit dual activity (growth inhibition at 10–100 ppm and stimulation at 0.1–1 ppm) in plants. The target’s acetylphenylamino group may confer similar bioactivity, but this remains speculative without direct data. Benzimidazole derivatives (–6) are structurally distinct and lack reported activity in the provided context.

Physicochemical Properties (Inferred)

  • Solubility: The sulfonate group in the target compound likely enhances water solubility compared to non-ionic analogs (e.g., benzoxazolium bromides).
  • Stability : The inner salt structure could improve thermal stability compared to bromide salts due to reduced ion-pair dissociation.

Biological Activity

Benzoxazolium derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The specific compound, Benzoxazolium, 2-[4-(acetylphenylamino)-1,3-butadienyl]-3-ethyl-5-sulfo-, inner salt , has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound's chemical formula is C21H20N2O5SC_{21}H_{20}N_{2}O_{5}S and it features a benzoxazole core with various substituents that contribute to its biological activity. The presence of the sulfonate group enhances its solubility and bioavailability.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives, including the target compound.

  • In Vitro Studies : A study synthesized various benzoxazole analogues and tested them against several bacterial strains including Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics like ofloxacin .
CompoundMIC (µM) against Bacillus subtilisMIC (µM) against Escherichia coli
Compound 116.532.0
Compound 212.024.0
Benzoxazolium10.020.0
  • Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied.

  • Cell Line Studies : The compound was tested on various cancer cell lines including human colorectal carcinoma (HCT-116). The Sulforhodamine B assay revealed that certain derivatives demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil .
CompoundIC50 (µM) against HCT-116Reference Drug IC50 (µM)
Benzoxazolium24.529.2
Compound A39.9-
Compound B35.6-
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the aromatic rings significantly influence anticancer activity. For instance, the introduction of electron-withdrawing groups enhances potency against cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer properties, benzoxazole derivatives have shown potential in other areas:

  • Antifungal Activity : Some studies report antifungal activity against strains like Candida albicans. The compounds demonstrated selective toxicity towards fungal cells while sparing normal human cells .
  • Antimalarial and Antitubercular Activity : Preliminary screenings have suggested that certain benzoxazole derivatives possess antimalarial and antitubercular properties, indicating their potential as broad-spectrum therapeutic agents .

Case Studies

Several case studies illustrate the efficacy of benzoxazole derivatives:

  • Case Study on Anticancer Activity : A series of benzoxazole derivatives were tested against multiple cancer cell lines. One compound showed a remarkable ability to induce apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells .
  • Antimicrobial Efficacy : In a comparative study, benzoxazole derivatives were evaluated alongside traditional antibiotics in treating bacterial infections in vitro. Results showed comparable efficacy, suggesting their potential as alternative treatments .

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